Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate
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Overview
Description
Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate is a complex organic compound that features a cubane core structure. The cubane structure is a unique and highly strained carbon framework, which makes it an interesting subject of study in organic chemistry. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) for efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cubane core can be oxidized under specific conditions, although this is less common due to the stability of the cubane structure.
Reduction: Reduction reactions can target the Boc-protected amine group, often using reagents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Medicine: Investigated for its potential use in drug design, particularly for its ability to interact with biological targets in novel ways.
Industry: Used in the development of new materials with unique properties due to the cubane core.
Mechanism of Action
The mechanism of action for Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate largely depends on its application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. In biological systems, the cubane structure may interact with molecular targets through unique spatial arrangements, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-amino cubane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
tert-Butoxycarbonyl-protected amino acids: Similar in having the Boc group but differ in the core structure.
Uniqueness
Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate is unique due to its cubane core, which imparts significant strain and stability, making it a valuable compound for studying strained ring systems and their applications in various fields .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-13(2,3)20-12(18)16-15-9-6-5-7(9)14(15,11(17)19-4)8(5)10(6)15/h5-10H,1-4H3,(H,16,18) |
InChI Key |
NCQNSBAHZBJLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25C(=O)OC |
Origin of Product |
United States |
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